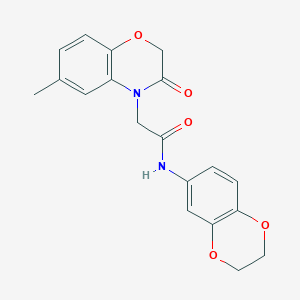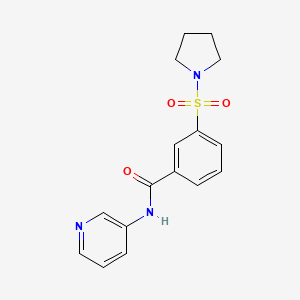![molecular formula C14H22ClN3O4S B5503464 5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)
5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to "5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide" involves multiple steps, including the formation of pyrazole rings and the introduction of sulfonamide groups. Such processes often require the use of specific reagents and conditions to ensure the desired structural configuration and functional groups are correctly incorporated. A notable example is the facile synthesis of biaryl pyrazole sulfonamide derivatives, demonstrating the intricate steps and conditions necessary for creating compounds with precise chemical structures (Srivastava et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex spirocyclic frameworks, pyrazole rings, and sulfonamide functionalities. X-ray crystallography and other structural elucidation methods are critical in confirming the precise arrangement of atoms and the stereochemistry of the molecules. For instance, the crystal structure and thermodynamic properties of a related 1,5-dioxaspiro[5.5] derivative were detailed, highlighting the significance of structural analysis in understanding the compound's properties (Zeng, Wang, & Zhang, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of sulfonamide-containing compounds have been synthesized and evaluated for their biological activities. These compounds, including various pyrazoline derivatives, have shown potential as cyclooxygenase-2 (COX-2) inhibitors and possess antimicrobial and antitubercular properties (Penning et al., 1997; Shingare et al., 2022). These studies highlight the compound's versatility in medicinal chemistry, offering a foundation for developing new therapeutics.
Enzyme Inhibition for Cancer Research
Research has also focused on enzyme inhibition properties, particularly carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibitors. Sulfonamide derivatives, including pyrazoline benzene sulfonamides, have been synthesized and demonstrated significant inhibitory activities against human CA isoenzymes and AChE, with low cytotoxicity, suggesting their potential in cancer research and therapy (Ozgun et al., 2019).
Antimicrobial and Antitubercular Activity
The compound has been implicated in antimicrobial and antitubercular research. Novel derivatives have shown promising antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in combating antibiotic-resistant infections (Krátký et al., 2012). Additionally, docking simulations and primary assessments have identified these derivatives as potential antimicrobial and antitubercular agents, reinforcing the need for further investigation into their therapeutic applications (Shingare et al., 2022).
Antiviral Research
Compounds with a sulfonamide moiety have been explored for their antiviral activities. New derivatives have been synthesized and tested against tobacco mosaic virus, indicating certain compounds' potential in antiviral therapy (Chen et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S/c1-10-12(13(15)18(2)16-10)23(19,20)17-11-3-6-22-14(9-11)4-7-21-8-5-14/h11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIUUFHXWVCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NC2CCOC3(C2)CCOCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)
![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)
![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)




![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)